molecular formula C16H21NO4 B14864239 Benzyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate

Benzyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate

Cat. No.: B14864239
M. Wt: 291.34 g/mol
InChI Key: XTUUSPITDGAPTB-UHFFFAOYSA-N
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Description

Benzyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a carbamate functional group. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the benzyl and carbamate groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyl ((6-(carboxylic acid)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate, while reduction of the carbamate group can yield benzyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)amine.

Scientific Research Applications

Benzyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate include other spirocyclic carbamates and benzyl derivatives. Examples include:

  • Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate
  • Benzyl (6-hydroxy-2-oxaspiro[3.3]heptan-6-yl)methylcarbamate

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of multiple functional groups. This combination of features imparts unique chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

benzyl N-[[6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl]methyl]carbamate

InChI

InChI=1S/C16H21NO4/c18-10-15(7-16(8-15)11-20-12-16)9-17-14(19)21-6-13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H,17,19)

InChI Key

XTUUSPITDGAPTB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CNC(=O)OCC3=CC=CC=C3)CO)COC2

Origin of Product

United States

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